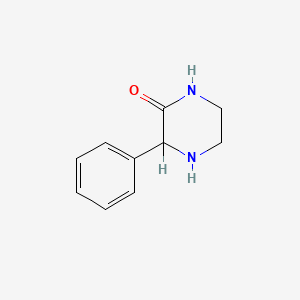

3-Phenylpiperazin-2-one

Description

The exact mass of the compound 3-Phenylpiperazin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70401. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290689 |

Source

|

| Record name | 3-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-28-5 |

Source

|

| Record name | 5368-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylpiperazin-2-one basic chemical properties

An In-Depth Technical Guide to the Core Chemical Properties of 3-Phenylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpiperazin-2-one is a heterocyclic organic compound featuring a core piperazine ring. It serves as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its significance is primarily derived from its role as a precursor in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and pharmacological relevance of 3-phenylpiperazin-2-one, offering field-proven insights for its application in research and drug development.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs with a broad spectrum of biological activities.[1] When combined with a phenyl group, the resulting phenylpiperazine moiety becomes a cornerstone for designing ligands that interact with various neurotransmitter receptors. 3-Phenylpiperazin-2-one is a lactam derivative of this core structure. It is a key building block for creating compounds intended for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.[2] Its structural framework is particularly valuable for designing molecules that modulate serotonin and dopamine receptors, making it an indispensable tool for medicinal chemists.[2]

Physicochemical Properties

The inherent properties of 3-phenylpiperazin-2-one dictate its handling, reactivity, and formulation potential. While specific experimental data for properties like melting point and solubility are not consistently reported for the parent compound, its characteristics can be inferred from its structure and data from closely related derivatives.

Table 1: Core Chemical and Physical Properties of 3-Phenylpiperazin-2-one

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O | [2] |

| Molecular Weight | 176.22 g/mol | [2] |

| CAS Number | 5368-28-5 | |

| Appearance | Typically a solid (powder or crystals) | [3] |

| Melting Point | Data not readily available. The related compound, 1-methyl-3-phenylpiperazine, has a melting point of 56-60 °C. | [3] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and poor solubility in nonpolar solvents like hexane. | [4][5] |

| Storage | Room temperature, preferably in a cool, dark place under an inert atmosphere. | [2] |

Synthesis and Mechanism

The most common and established route to 3-phenylpiperazin-2-one involves the cyclocondensation of an α-halophenylacetic acid ester with ethylenediamine.[6] This reaction provides a direct and efficient pathway to the core lactam structure.

Causality Behind Experimental Choices:

-

Reactants: Ethyl α-bromophenylacetate is chosen as it provides the phenylacetyl backbone with a good leaving group (bromide) at the alpha position, facilitating nucleophilic attack. Ethylenediamine serves as the diamine source to form the six-membered piperazine ring.

-

Reaction Control: The reaction is a classic nucleophilic substitution followed by intramolecular cyclization. Controlling temperature and reaction time is crucial to prevent the formation of polymeric byproducts, which can occur if both amine groups of ethylenediamine react intermolecularly with the ester.[6]

Detailed Experimental Protocol: Synthesis of 3-Phenylpiperazin-2-one

This protocol is a representative methodology based on established chemical principles for this reaction class.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl α-bromophenylacetate (1.0 eq) in a suitable solvent such as toluene or ethanol.

-

Addition of Ethylenediamine: Slowly add an excess of ethylenediamine (2.0-3.0 eq) to the solution at room temperature. The excess ethylenediamine acts as both a reactant and a base to neutralize the HBr formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess ethylenediamine and its salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-phenylpiperazin-2-one.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-phenylpiperazin-2-one.

Spectroscopic Characterization

Structural elucidation of 3-phenylpiperazin-2-one and its derivatives relies on standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.20-7.50 ppm, integrating to 5 protons.

-

Methine Proton (C3-H): A singlet or a narrow multiplet around δ 4.5-4.7 ppm for the proton at the chiral center adjacent to the phenyl group and nitrogen. In the closely related 1-methyl-2-oxo-3-phenylpiperazine, this proton appears as a singlet at δ 4.58 ppm.[6]

-

Piperazine Protons: A series of complex multiplets between δ 3.0-3.6 ppm, integrating to 4 protons, corresponding to the two CH₂ groups of the piperazine ring.

-

Amine/Amide Protons (N-H): One or two broad singlets, which may appear over a wide range (δ 2.0-8.0 ppm) and are D₂O exchangeable, corresponding to the secondary amine (N4-H) and the amide (N1-H) protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm. For a similar lactam, a signal was observed at 168.5 ppm.[7]

-

Phenyl Carbons: Multiple signals between δ 125-140 ppm. The quaternary carbon (ipso-carbon) attached to the piperazine ring will be distinct from the protonated aromatic carbons.

-

Methine Carbon (C3): A signal around δ 60-65 ppm.

-

Piperazine Carbons (C5, C6): Signals for the two methylene carbons of the piperazine ring, typically in the range of δ 40-50 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine and amide.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of a cyclic lactam.[8]

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177. Fragmentation may involve cleavage of the piperazine ring.[6]

-

Reactivity and Applications in Synthesis

The chemical reactivity of 3-phenylpiperazin-2-one is dominated by its lactam functionality and the secondary amine at the N4 position, making it a versatile synthetic intermediate.

Key Reactions:

-

Reduction of the Lactam: The amide carbonyl can be completely reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF). This reaction is fundamental as it converts 3-phenylpiperazin-2-one into 3-phenylpiperazine, opening access to a different class of derivatives.[6]

-

N-Alkylation/N-Acylation: The secondary amine at the N4 position is nucleophilic and can be readily functionalized via alkylation (using alkyl halides) or acylation (using acyl chlorides or anhydrides). This allows for the introduction of diverse substituents to modulate the molecule's steric and electronic properties, a key strategy in drug design.

Logical Flow of Synthetic Utility

Caption: Core reactivity pathways of 3-phenylpiperazin-2-one.

Pharmacological Context and Structure-Activity Relationships (SAR)

The true value of 3-phenylpiperazin-2-one lies in the pharmacological properties of the molecules derived from it. Arylpiperazine derivatives are well-known for their affinity for serotonergic (5-HT) and adrenergic (α) receptors.

-

Target Affinity: Derivatives often show high affinity for the 5-HT₁ₐ and α₁ receptors. The interaction is typically governed by the phenyl ring and the basic nitrogen (N4) of the piperazine core.

-

Structure-Activity Relationship (SAR):

-

Substitution on the Phenyl Ring: Modifying the substitution pattern on the phenyl ring can fine-tune receptor selectivity and affinity. For instance, ortho-substituents can be favorable for affinity at both 5-HT₁ₐ and α₁ receptors, while the meta position appears critical for differentiating between the two.

-

N4-Substituents: The nature of the substituent attached to the N4 nitrogen is crucial. Long alkyl chains or bulky aromatic groups are often incorporated to bridge to other pharmacophores or to modulate the overall lipophilicity and binding mode of the ligand.

-

Piperazine Ring Conformation: The piperazine ring acts as a constrained linker, holding the aryl group and the N4-substituent in a specific spatial orientation, which is critical for optimal receptor binding.

-

Conclusion

3-Phenylpiperazin-2-one is more than a simple chemical compound; it is a validated and highly valuable platform for the discovery of novel therapeutics. Its straightforward synthesis, well-defined spectroscopic signature, and versatile reactivity make it an essential tool for medicinal chemists. A thorough understanding of its core properties, as detailed in this guide, empowers researchers to rationally design and synthesize new generations of CNS-active agents with improved efficacy and selectivity.

References

-

Divvela V. N. S. R., Dandala R., Handa V. K., Sivakumaran M., & Naidu A. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]

- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1).

-

ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

Yeditepe Journal of Health Sciences. (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-phenylpiperazine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

MySkinRecipes. (n.d.). (R)-3-Phenylpiperazin-2-one. Retrieved from [Link]

-

SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e].... Retrieved from [Link]

Sources

- 1. 1-Methyl-3-phenylpiperazine | 5271-27-2 [chemicalbook.com]

- 2. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]

- 3. 1-甲基-3-苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 5271-27-2: 1-Methyl-3-phenyl-piperazine | CymitQuimica [cymitquimica.com]

- 5. swgdrug.org [swgdrug.org]

- 6. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Latent Therapeutic Potential of the 3-Phenylpiperazin-2-one Scaffold: A Technical Guide for Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 3-phenylpiperazin-2-one core represents one such scaffold, a seemingly simple heterocyclic structure that serves as a crucial synthetic intermediate for a diverse array of pharmacologically active compounds.[1] While 3-phenylpiperazin-2-one itself is not typically an end-point therapeutic, its structural motifs are integral to the design of molecules targeting the central nervous system (CNS), with particular relevance to neurological and psychiatric disorders.[1] This technical guide will delve into the known and potential pharmacological activities stemming from this core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise, mechanistic underpinnings, and practical methodologies for its investigation.

Pharmacological Landscape: A Hub for CNS-Active Agents

The true pharmacological value of 3-phenylpiperazin-2-one is realized in its derivatives. The phenylpiperazine moiety is a well-established pharmacophore for agents active in the CNS.[2] Modifications to the piperazine ring, the phenyl group, and the lactam function of the 3-phenylpiperazin-2-one core have yielded compounds with a broad spectrum of activities.

Antidepressant and Anxiolytic Potential

A significant body of research points to the potential of phenylpiperazine derivatives in the management of depression and anxiety.[2][3] These compounds often exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key players in mood regulation.[3][4] For instance, certain phenylpiperazine pyrrolidin-2-one derivatives have demonstrated potent antidepressant-like activity in preclinical models, such as the forced swimming test.[3] The mechanism is often attributed to the modulation of serotonergic neurotransmission.[5][6] Trazodone, a well-known antidepressant, is a phenylpiperazine compound that acts as a serotonin antagonist and reuptake inhibitor (SARI).[7]

Antipsychotic Activity

The dopaminergic system is a primary target for antipsychotic drugs. The phenylpiperazine scaffold has been successfully incorporated into molecules that modulate dopamine D2 receptors.[8][9] Many atypical antipsychotics, such as aripiprazole and ziprasidone, feature a long-chain arylpiperazine structure.[9] These agents often exhibit a mixed pharmacological profile, with activity at both dopamine and serotonin receptors, which is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced side-effect profile compared to older antipsychotics.

Analgesic Properties in Neuropathic Pain

Recent investigations have explored the utility of arylpiperazine derivatives in the challenging field of neuropathic pain.[10] Certain compounds have shown significant analgesic activity in animal models of both acute and chronic pain.[10] The proposed mechanisms for these effects are diverse and can involve interactions with various receptors and ion channels implicated in pain signaling.

Anticancer and Other Emerging Activities

Beyond the CNS, derivatives of the broader piperazine class have shown promise in other therapeutic areas. For example, some phenylpiperazine derivatives of 1,2-benzothiazine have been evaluated as potential anticancer agents, with some showing cytotoxicity against breast adenocarcinoma cell lines.[11] Additionally, various phenylpiperazine derivatives have been synthesized and investigated for a range of other activities, including acaricidal[12], antithrombotic[13], and antimycobacterial effects.[14]

Mechanistic Insights: Targeting Key Neurotransmitter Systems

The diverse pharmacological activities of 3-phenylpiperazin-2-one derivatives stem from their ability to interact with multiple G-protein coupled receptors (GPCRs) and monoamine transporters. The core structure provides a versatile template for designing ligands with specific affinity and functional activity profiles.

A predominant mechanism of action for many CNS-active phenylpiperazine derivatives is the modulation of serotonergic and dopaminergic pathways. For example, a compound with partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A and D2 receptors is a common profile for atypical antipsychotics and some antidepressants.

Figure 1: Simplified signaling pathways for serotonergic and dopaminergic systems often targeted by phenylpiperazine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The initial characterization of novel compounds derived from the 3-phenylpiperazin-2-one scaffold typically involves a battery of in vitro assays to determine their biological activity and potential mechanisms of action. A crucial first step is to assess the affinity of the compounds for their intended molecular targets.

Protocol: Radioligand Receptor Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the human 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Protein assay kit (e.g., Bradford or BCA).

Methodology:

-

Membrane Preparation:

-

Culture HEK293-h5-HT1A cells to confluency.

-

Harvest cells and centrifuge.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle (for total binding) or 10 µM 5-CT (for non-specific binding).

-

Radioligand ([3H]8-OH-DPAT) at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a radioligand receptor binding assay.

Quantitative Data Summary

The following table summarizes representative binding affinities for phenylpiperazine derivatives at various CNS receptors, illustrating the scaffold's versatility. Note that these are examples and the affinities of specific compounds can vary significantly based on their substitution patterns.

| Compound Class | Target Receptor | Representative Ki (nM) | Potential Pharmacological Activity | Reference |

| Phenylpiperazine Pyrrolidin-2-one Derivative | 5-HT1A | 24.5 | Antidepressant, Anxiolytic | [3] |

| Phenylpiperazine Pyrrolidin-2-one Derivative | 5-HT2A | 109.1 | Antidepressant, Antipsychotic | [3] |

| Long-chain Arylpiperazine | 5-HT1A | 23.9 - 41.5 | Antipsychotic, Anxiolytic | [9] |

| Long-chain Arylpiperazine | 5-HT2A | 39.4 - 315 | Antipsychotic | [9] |

| Long-chain Arylpiperazine | D2 | 300 | Antipsychotic | [9] |

Conclusion and Future Directions

The 3-phenylpiperazin-2-one scaffold is a cornerstone in the development of CNS-active pharmaceuticals. Its synthetic accessibility and the rich pharmacological landscape of its derivatives make it a highly attractive starting point for novel drug discovery programs. The demonstrated potential for developing agents with antidepressant, anxiolytic, antipsychotic, and analgesic properties underscores the therapeutic versatility of this chemical class. Future research will likely focus on the design of derivatives with improved selectivity and "multi-target" profiles to address the complex polypharmacology of neuropsychiatric disorders. The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of therapeutics for a range of unmet medical needs.

References

-

MySkinRecipes. (R)-3-Phenylpiperazin-2-one. [Link]

-

Siwek, A., et al. (2008). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 60(5), 676-683. [Link]

-

Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. [Link]

-

Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 467-474. [Link]

-

Zuba, D., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 36(2), 402-413. [Link]

-

Wang, Y., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20718-20732. [Link]

-

Jetir.org. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 9(6). [Link]

-

C. B. Pollard, et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

Stepanenko, Y. D., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 12, 709654. [Link]

-

Zajdel, P., et al. (2007). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Bioorganic & Medicinal Chemistry, 15(4), 1856-1869. [Link]

-

ten Brink, N. J., et al. (2000). Design and synthesis of an orally active GPIIb/IIIa antagonist based on a phenylpiperazine scaffold. Bioorganic & Medicinal Chemistry Letters, 10(23), 2677-2680. [Link]

-

Szymański, P., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(11), 3379. [Link]

-

Wikipedia. (n.d.). Trazodone. [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. [Link]

-

Kummari, S. R., et al. (2021). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 624-630. [Link]

-

G. G. G. G. G. G., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(5), e202100913. [Link]

-

van de Witte, S. V., et al. (1996). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 6(3), 251-256. [Link]

-

Carrieri, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(7), 643. [Link]

Sources

- 1. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]

- 2. jetir.org [jetir.org]

- 3. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trazodone - Wikipedia [en.wikipedia.org]

- 8. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of an orally active GPIIb/IIIa antagonist based on a phenylpiperazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Preliminary Biological Screening of 3-Phenylpiperazin-2-one Derivatives: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly within the central nervous system (CNS). This guide provides a comprehensive, experience-driven framework for the preliminary biological screening of novel 3-phenylpiperazin-2-one derivatives. Moving beyond rote protocols, we delve into the strategic rationale behind constructing a screening cascade, emphasizing the principles of efficiency, resource management, and the early identification of promising lead candidates. This document details validated in vitro and in vivo assays for assessing cytotoxicity, CNS penetration, and potential therapeutic activities—including neuroprotective, anticonvulsant, and antidepressant effects. Each protocol is presented as a self-validating system, complete with critical parameters and decision-making logic, to ensure scientific integrity and reproducibility.

Introduction: The 3-Phenylpiperazin-2-one Scaffold

Piperazine and its derivatives are ubiquitous in drug discovery, known for their wide range of pharmacological effects, including antimicrobial, anticancer, and CNS activities.[1][2] The rigid, yet conformationally adaptable, piperazin-2-one ring system, particularly when substituted with a phenyl group at the 3-position, offers a unique three-dimensional architecture. This structure allows for precise vectorial presentation of substituents, making it an attractive scaffold for targeting complex biological receptors and enzymes. Historically, arylpiperazine derivatives have shown significant affinity for various neurotransmitter receptors, such as dopamine and serotonin receptors, positioning them as promising candidates for treating neurological and psychiatric disorders.[3][4][5]

The initial journey of a novel chemical entity from synthesis to a viable drug candidate is contingent on a robust and logically designed screening strategy.[6] This guide outlines such a strategy, tailored specifically for the 3-phenylpiperazin-2-one class of compounds.

The Screening Cascade: A Hierarchical Approach

A successful preliminary screening campaign does not test for all activities at once. It follows a hierarchical, tiered approach to maximize information while minimizing compound and resource expenditure. This cascade approach allows for early "fail-fast" decisions on compounds with undesirable properties (e.g., high toxicity) and prioritizes promising candidates for more complex and resource-intensive assays.

Below is a logical workflow for screening a library of novel 3-phenylpiperazin-2-one derivatives.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vitro Neuroprotection Assay

Piperazine derivatives have shown promise as neuroprotective agents, for instance by protecting neurons from amyloid toxicity or inhibiting apoptosis. [7][8][9]A common in vitro model involves inducing oxidative stress or excitotoxicity in a neuronal cell line and measuring the protective effect of the test compounds.

Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days using retinoic acid to induce a more neuron-like phenotype.

-

Pre-treatment: Treat the differentiated cells with non-toxic concentrations of the test compounds for 2-4 hours.

-

Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Assess Viability: Measure cell viability using the MTT assay as described in section 3.1.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by each compound compared to the H₂O₂-only treated cells.

Phase 3: In Vivo Proof-of-Concept

Authoritative Grounding: Compounds that demonstrate strong in vitro activity and favorable BBB permeability are advanced to in vivo models. These models are essential for evaluating efficacy in a complex biological system. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are gold-standard models for identifying anticonvulsant activity. [10][11][12]The Forced Swim Test is a widely used primary screen for antidepressant activity. [13][14][15]

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is used to identify compounds effective against generalized tonic-clonic seizures. [10] Experimental Protocol: MES Test in Mice

-

Animal Acclimatization: Use male albino mice (20-25g). Allow them to acclimatize for at least one week.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin or Valproate). [10]3. Induction of Seizure: After a 30-60 minute pre-treatment period, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or auricular electrodes. [10]4. Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Data Analysis: The endpoint is the abolition of the tonic hind-limb extension. Calculate the ED₅₀ (median effective dose) for active compounds.

Antidepressant Activity: Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. [14]Antidepressant drugs are known to reduce this immobility time. [13][15] Experimental Protocol: FST in Mice

-

Animal Acclimatization: Use male mice and acclimatize them to the testing room.

-

Compound Administration: Administer the test compound i.p. 30-60 minutes before the test. Include vehicle and positive control (e.g., Imipramine) groups.

-

Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

-

Observation: The total test duration is 6 minutes. Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test. [14]5. Data Analysis: Compare the mean immobility time of the treated groups to the vehicle control group. A significant reduction in immobility time suggests potential antidepressant activity.

Data Presentation: In Vivo Screening Results

| Compound ID | MES Test (% Protection at 30 mg/kg) | FST (Immobility Time Reduction at 20 mg/kg) | Rotarod Test (Motor Impairment) |

| PZD-002 | 75% | 15% | No |

| PZD-003 | 20% | 60% | No |

| ... | ... | ... | ... |

The Rotarod test is crucial to rule out false positives, where reduced immobility might be due to general motor impairment rather than a specific antidepressant effect. [10]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the preliminary biological screening of novel 3-phenylpiperazin-2-one derivatives. By integrating early-stage cytotoxicity and BBB permeability assessments with targeted in vitro and in vivo assays, researchers can efficiently identify and prioritize compounds with the highest therapeutic potential. Promising candidates identified through this cascade should then be subjected to more detailed mechanistic studies, secondary pharmacology (to assess off-target effects), and pharmacokinetic profiling to build a comprehensive data package for further drug development.

References

-

Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: The American Society for Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Screening of antidepressant Source: Slideshare URL: [Link]

-

Title: Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds Source: SID URL: [Link]

-

Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: DeepDyve URL: [Link]

-

Title: Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity Source: PubMed URL: [Link]

-

Title: Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies Source: PubMed URL: [Link]

-

Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: MDPI URL: [Link]

-

Title: Behavioral Assessment of Antidepressant Activity in Rodents Source: NCBI URL: [Link]

-

Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

-

Title: In silico methods to assess CNS penetration of small molecules Source: F1000Research URL: [Link]

-

Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

-

Title: In Silico Methods to Assess CNS Penetration of Small Molecules Source: Preprints.org URL: [Link]

-

Title: A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery Source: PubMed URL: [Link]

-

Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: ResearchGate URL: [Link]

-

Title: Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor Source: MDPI URL: [Link]

-

Title: LDH Cytotoxicity Assay Kit (A319649) Source: Antibodies.com URL: [Link]

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Source: MDPI URL: [Link]

-

Title: Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures Source: NCBI URL: [Link]

-

Title: Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures Source: The Company of Biologists URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

-

Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes Source: NCBI URL: [Link]

-

Title: An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience Source: NIH URL: [Link]

-

Title: The Screening models for antiepileptic drugs: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: In vitro and in vivo techniques in CNS drug discovery Source: European Pharmaceutical Review URL: [Link]

-

Title: Artificial intelligence unlocks new frontiers in RNA drug design Source: News-Medical.Net URL: [Link]

-

Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: NCBI URL: [Link]

-

Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]

-

Title: Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents Source: International Journal for Pharmaceutical Research Scholars URL: [Link]

-

Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: PubMed URL: [Link]

-

Title: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors Source: NCBI URL: [Link]

-

Title: EU-OPENSCREEN: A Novel Collaborative Approach to Facilitate Chemical Biology Source: NCBI URL: [Link]

-

Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]

-

Title: Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain Source: MDPI URL: [Link]

-

Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchGate URL: [Link]

-

Title: Biomolecular-chemical screening: a novel screening approach for the discovery of biologically active secondary metabolites. I. Screening strategy and validation Source: PubMed URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE Source: Neuroquantology URL: [Link]

-

Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: PubMed Central URL: [Link]

-

Title: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors Source: PubMed URL: [Link]

-

Title: The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study Source: PubMed Central URL: [Link]

-

Title: Biological screening of natural products and drug innovation in China Source: NCBI URL: [Link]

-

Title: Piperazine derivatives: a potentially tool for the treatment of neurological disorders Source: PharmacologyOnLine URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. jddtonline.info [jddtonline.info]

- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. herbmedpharmacol.com [herbmedpharmacol.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 3-Phenylpiperazin-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenylpiperazin-2-one

Abstract

3-Phenylpiperazin-2-one (CAS: 5368-28-5) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules, including central nervous system agents.[1][2] Its structural framework is pivotal for designing molecules that interact with critical biological targets.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the core spectroscopic data for 3-phenylpiperazin-2-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from closely related analogues, offering a predictive and practical framework for researchers.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 3-phenylpiperazin-2-one, with conventional atom numbering for NMR assignment, is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 3-Phenylpiperazin-2-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns provides unambiguous structural information.[3] Due to the dynamic nature of the piperazine ring and the presence of amide bonds, temperature-dependent NMR studies can sometimes reveal conformational isomers (rotamers).[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of 3-phenylpiperazin-2-one is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and N-H protons. The chemical shifts are heavily influenced by the electronic environment, particularly the deshielding effects of the phenyl ring and the amide carbonyl group.[6] The data presented is based on analysis of close structural analogs, such as 1-methyl-2-oxo-3-phenylpiperazine.[7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| Phenyl (C2'-H to C6'-H) | 7.25 - 7.45 | Multiplet (m) | 5H | A complex pattern typical for a monosubstituted benzene ring. |

| C3-H (Methine) | ~4.60 | Singlet (s) | 1H | Alpha to both the phenyl group and the carbonyl, causing significant deshielding. May show slight broadening. |

| Piperazine Ring (C5-H₂, C6-H₂) | 3.00 - 3.60 | Multiplet (m) | 4H | Protons on C5 and C6 form a complex spin system. Their chemical shifts differ due to proximity to different functional groups. |

| N1-H (Amide) | ~8.0 - 8.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and chemical exchange. |

| N4-H (Amine) | ~2.0 - 3.0 | Broad Singlet (br s) | 1H | The secondary amine proton signal is also broad and its position can be concentration and solvent dependent. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of adjacent atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C=O) | ~168 | The amide carbonyl carbon is significantly deshielded and appears far downfield.[8] |

| C1' (Phenyl, Quaternary) | ~140 | The ipso-carbon of the phenyl ring, attached to the piperazinone ring. |

| C2', C3', C4', C5', C6' (Phenyl) | 126 - 129 | Aromatic carbons typically resonate in this region. Due to symmetry, C2'/C6' and C3'/C5' may be equivalent. |

| C3 (Methine) | ~64 | The methine carbon is shifted downfield due to attachment to the phenyl group and nitrogen. |

| C5, C6 (Methylene) | 42 - 48 | Aliphatic carbons of the piperazine ring. C6 is likely more deshielded due to its proximity to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9] For 3-phenylpiperazin-2-one, the key absorptions will correspond to the N-H, C=O, and aromatic C-H bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3250 - 3180 | Medium | Characteristic of a secondary amide N-H bond, often appears as a distinct peak. |

| N-H Stretch (Amine) | 3350 - 3300 | Medium-Weak | The secondary amine stretch is typically sharper than the amide N-H. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.[10] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching vibrations for the sp³ C-H bonds of the piperazine ring methylene groups. |

| C=O Stretch (Amide I Band) | ~1650 | Strong | A very strong and characteristic absorption for the carbonyl group in a six-membered lactam ring. |

| Aromatic C=C Bending | 1600, 1480 | Medium-Weak | Skeletal vibrations of the phenyl ring. |

| N-H Bending (Amide II Band) | ~1550 | Medium | This band arises from a combination of N-H bending and C-N stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[11] Electron Ionization (EI) is a common technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint.[12]

The molecular formula of 3-phenylpiperazin-2-one is C₁₀H₁₂N₂O, corresponding to a molecular weight of 176.22 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 176. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

Proposed Fragmentation Pathway

The fragmentation of phenylpiperazine derivatives is well-documented and typically involves cleavages within the piperazine ring.[13][14] A plausible fragmentation pathway for 3-phenylpiperazin-2-one is outlined below.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Solubility and stability characteristics of 3-Phenylpiperazin-2-one

An In-depth Technical Guide to the Solubility and Stability Characteristics of 3-Phenylpiperazin-2-one

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-Phenylpiperazin-2-one, a key building block in contemporary medicinal chemistry.[1] While specific experimental data for this compound is not extensively published, this document leverages established principles of physical chemistry and data from structurally related piperazine derivatives to establish an inferred physicochemical profile. Crucially, this guide furnishes detailed, industry-standard experimental protocols for the empirical determination of aqueous and solvent solubility, as well as a complete workflow for conducting forced degradation studies in line with ICH guidelines.[2] These methodologies are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for generating reliable data, developing stability-indicating analytical methods, and predicting the behavior of 3-Phenylpiperazin-2-one in various developmental settings. Visual workflows and data presentation templates are provided to ensure clarity and facilitate practical application.

Introduction and Physicochemical Profile

3-Phenylpiperazin-2-one is a heterocyclic organic compound featuring a piperazinone core with a phenyl substituent at the C3 position. Its structure is foundational in the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS).[1] A thorough understanding of its solubility and stability is a critical prerequisite for its effective use in drug discovery and development, influencing formulation design, bioavailability, storage conditions, and regulatory compliance.

The molecule's structure contains several key functional groups that dictate its physicochemical properties:

-

Phenyl Group: Confers significant lipophilicity, suggesting potentially low aqueous solubility.

-

Piperazinone Ring: Contains a lactam (cyclic amide) bond, which is a primary site for potential hydrolytic degradation.

-

Secondary Amines (N1 and N4 positions): Provide sites for hydrogen bonding, potentially influencing solubility in protic solvents, and can act as nucleophiles or bases.

Compound Identity

| Parameter | Value | Source |

| IUPAC Name | 3-phenylpiperazin-2-one | |

| CAS Number | 5368-28-5 | [3] |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| Canonical SMILES | C1C(NC(=O)CN1)C2=CC=CC=C2 |

Equilibrium Solubility Determination

Solubility is a fundamental property that governs the dissolution rate and bioavailability of a potential drug candidate. The Shake-Flask method is the universally accepted gold-standard for determining equilibrium solubility due to its directness and reliability.

Rationale for the Shake-Flask Method

This method is chosen because it allows a physical system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true saturation solubility of the compound in a given solvent under specified conditions. The extended equilibration period (typically 24-48 hours) is critical for slowly dissolving, crystalline compounds to achieve a stable, saturated solution. Subsequent filtration is essential to separate the saturated supernatant from any remaining solid particles, preventing artificially inflated concentration measurements.[4]

Experimental Protocol: Shake-Flask Solubility

Objective: To determine the saturation concentration of 3-Phenylpiperazin-2-one in various solvents at a controlled temperature.

Materials:

-

3-Phenylpiperazin-2-one (solid)

-

Selected solvents (e.g., Deionized Water, 0.1 M HCl, PBS pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

0.45 µm syringe filters (ensure filter material compatibility with the solvent)

-

Calibrated HPLC system with a validated analytical method (See Section 4)

Procedure:

-

Preparation: Add an excess of solid 3-Phenylpiperazin-2-one to a vial (e.g., ~5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a predetermined period, typically 24 to 48 hours.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Immediately filter an aliquot of the supernatant through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.[4] Discard the first portion of the filtrate to saturate the filter membrane and minimize drug loss due to adsorption.

-

Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.

Solubility Determination Workflow

Caption: Workflow for the Shake-Flask solubility determination method.

Data Reporting Template

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |

| Deionized Water | 25 | |||

| 0.1 M HCl | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 |

Stability Profile and Forced Degradation

Forced degradation (or stress testing) is a critical process in drug development used to identify the likely degradation products of a substance. This data is essential for developing stability-indicating analytical methods, understanding degradation pathways, and predicting the chemical stability of the molecule.[5] The conditions employed are more severe than standard stability testing to accelerate degradation.

Rationale for Stress Conditions

The choice of stressors—acid, base, oxidation, heat, and light—is mandated by regulatory guidelines (e.g., ICH Q1A).[2] These conditions simulate the potential environmental stresses a compound might encounter during its lifecycle.

-

Hydrolysis: The lactam bond in the piperazinone ring is susceptible to cleavage under both acidic and basic conditions. This is often a primary degradation pathway for such structures.[5]

-

Oxidation: The secondary amine functionalities and the benzylic position (C3) are potential sites for oxidation.

-

Photolysis: The phenyl ring is a chromophore that can absorb UV light, potentially leading to photolytic degradation.

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

-

Stock solution of 3-Phenylpiperazin-2-one (e.g., 1 mg/mL in Methanol or Acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Photostability chamber, Temperature-controlled oven

-

Validated HPLC system (See Section 4)

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).

-

Stress Conditions: Expose the compound (in solution and as a solid) to the following conditions in separate experiments. A control sample (unstressed, protected from light, at room temperature) must be analyzed concurrently.[4]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Withdraw samples at time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[4] Monitor for degradation, which is often rapid. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature. Monitor over time (e.g., 2, 8, 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be protected from light (e.g., with aluminum foil).

-

-

Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Rationale: RP-HPLC is highly effective at separating small organic molecules from their impurities and degradation products. The key to a "stability-indicating" method is its specificity: the ability to produce a clean, well-resolved peak for the intact parent compound, free from interference from any degradants, excipients, or impurities.[6]

Recommended HPLC Parameters

The following parameters serve as a starting point for method development. The method must be fully validated according to ICH Q2(R1) guidelines.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for compounds of this polarity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with MS for degradant identification. A gradient elution (e.g., 10% to 90% B over 20 min) is recommended to elute all potential degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

| Detection | UV at ~210 nm or 254 nm | The phenyl ring provides strong UV absorbance. A PDA detector should be used to monitor peak purity across all stress conditions. |

Conclusion

This guide outlines the essential theoretical considerations and practical methodologies for a comprehensive evaluation of the solubility and stability of 3-Phenylpiperazin-2-one. While inherent properties can be inferred from its structure, empirical determination through the robust protocols provided herein is non-negotiable for its successful application in research and development. The shake-flask method provides the definitive measure of equilibrium solubility, while a systematic forced degradation study is paramount for understanding potential liabilities and for developing the necessary analytical tools to ensure quality and safety. Adherence to these scientifically grounded workflows will generate the reliable and defensible data required for informed decision-making in any drug development program.

References

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.

-

PubChem. 1-Methyl-3-phenylpiperazin-2-one. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Available at: [Link]

-

Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

-

MySkinRecipes. (R)-3-Phenylpiperazin-2-one. Available at: [Link]

-

ResearchGate. (2015). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available at: [Link]

-

ResearchGate. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

Abou-Attia, F. M., et al. (2003). Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. PubMed. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

Chem-Supply. 3-phenylpiperazin-2-one, min 97%, 1 gram. Available at: [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

Sources

An In-depth Technical Guide to Exploring the Chemical Space of 3-Phenylpiperazin-2-one Analogs

Introduction: The 3-Phenylpiperazin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of clinically approved drugs.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] When fused into the 3-phenylpiperazin-2-one core, the scaffold presents a conformationally constrained dipeptide mimic, offering a rigid backbone ideal for projecting substituents into specific vectors to interact with biological targets. This inherent structural rigidity, combined with the polar surface area provided by the nitrogen atoms, makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases, from central nervous system (CNS) disorders to oncology.[3][4][5]

Exploring the chemical space around this core is a strategic endeavor to generate novel molecular entities with tailored pharmacological profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically approach the design, synthesis, and evaluation of 3-phenylpiperazin-2-one analogs. We will delve into the causality behind experimental choices, from computational library design to multi-step synthetic protocols and robust screening cascades, ensuring a self-validating and scientifically rigorous exploration.

Part 1: Strategic Design of Analog Libraries

A successful exploration of chemical space begins not in the flask, but in silico. A well-designed library maximizes structural diversity while adhering to the principles of drug-likeness. Our approach integrates computational chemistry with strategic bioisosteric replacements to generate a virtual library of high-potential analogs.

Computational Workflow for Virtual Library Design

The goal of the in silico phase is to prioritize synthetic efforts on compounds with the highest probability of desired biological activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] This is a multi-step, iterative process.

Logical Workflow for Virtual Library Design

Caption: A computational workflow for designing and prioritizing analog libraries.

The process begins by identifying the key diversification points on the 3-phenylpiperazin-2-one scaffold: the N1 and N4 positions of the piperazinone ring and the phenyl ring itself. Large virtual libraries are generated by enumerating commercially available or synthetically accessible building blocks at these positions. These libraries are then filtered for drug-like properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity, guiding the design of new candidates.[6][7] For target-oriented projects, structure-based virtual screening via molecular docking against a protein of interest is a powerful tool to prioritize compounds that are predicted to have favorable binding interactions.[8]

The Rationale of Bioisosteric Replacement

Bioisosterism is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound.[9] It involves the substitution of a chemical group with another that has similar steric and electronic properties.[10] In the context of the 3-phenylpiperazin-2-one core, this is a powerful tactic.

-

Phenyl Ring Analogs: The phenyl ring, while a common scaffold element, can sometimes contribute to poor metabolic stability or high lipophilicity.[11] Replacing it with heteroaromatic rings (e.g., pyridine, pyrimidine, thiazole) can introduce hydrogen bond acceptors/donors, modulate electronic properties, and alter the metabolic profile.[12] This strategy can lead to improved potency, solubility, and reduced off-target effects.[11]

-

Piperazinone Core Modifications: While the core is often maintained for its structural role, subtle modifications such as introducing chirality or altering ring size (scaffold hopping) can unlock new interactions with the target protein and expand intellectual property space.[9][13]

Part 2: Synthesis and Purification of Analogs

The synthesis of a diverse library of analogs requires robust and versatile chemical methodologies. Parallel synthesis techniques are often employed to expedite the creation of a compound collection for screening.[14][15]

Core Synthetic Strategies

A common and effective approach to building the 3-phenylpiperazin-2-one core involves a multi-step sequence starting from readily available amino acids. A representative pathway is the reduction of N,N'-ethylene-bridged dipeptide esters.[16]

General Synthetic Scheme

Caption: A representative synthetic pathway to 3-phenylpiperazin-2-one analogs.

Once the core is synthesized, diversification can be achieved through various reactions at the nitrogen positions. For instance, N-alkylation can be performed using reductive amination, while N-arylation is often accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[17] Solid-phase synthesis can also be employed, where the piperazinone core is attached to a resin, allowing for the use of excess reagents and simplified purification through washing steps, which is highly amenable to parallel synthesis formats.[14][18]

Protocol: Parallel Synthesis of an N4-Acylated Library

This protocol describes a self-validating system for generating a small library of analogs from a common intermediate, ensuring consistency across the series.

Step-by-Step Methodology:

-

Intermediate Preparation: Synthesize and purify the 3-phenylpiperazin-2-one core scaffold. Ensure its purity is >95% by HPLC and its identity is confirmed by ¹H NMR and MS.

-

Reaction Setup: In a 96-well reaction block, dispense 0.1 mmol of the 3-phenylpiperazin-2-one core into each well containing a magnetic stir bar.

-

Reagent Addition:

-

To each well, add 1.5 mL of dichloromethane (DCM).

-

Add 1.2 equivalents of a diverse set of carboxylic acids to each respective well (one acid per well).

-

Add 1.5 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Add 3.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

-

Reaction: Seal the reaction block and shake at room temperature for 16 hours.

-

Workup and Purification:

-

Quench the reactions by adding 1 mL of saturated aqueous sodium bicarbonate to each well.

-

Separate the organic layer using a liquid handler or manual pipetting.

-

Wash the organic layer sequentially with 1 mL of 1M HCl and 1 mL of brine.

-

Dry the organic extracts over anhydrous sodium sulfate or by passing through a hydrophobic frit.

-

Concentrate the solvent in vacuo.

-

Purify the crude products using parallel HPLC.

-

-

Quality Control: Analyze each purified compound for identity and purity (>95%) using LC-MS. Determine the final yield for each analog.

Characterization and Data Presentation

Thorough analytical characterization is critical to ensure the integrity of the synthesized compounds.[19] High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular weight and structure, respectively.[19][20][21]

Table 1: Representative Data for a Synthesized Analog Library

| Compound ID | R-Group (Carboxylic Acid) | Yield (%) | Purity (HPLC, %) | Mass (ESI+) [M+H]⁺ |